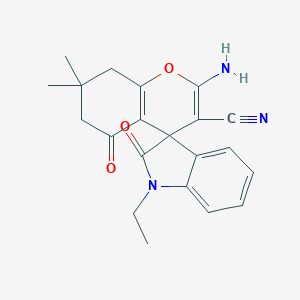![molecular formula C23H18BrN3O4 B460992 METHYL 2'-AMINO-1-[(3-BROMOPHENYL)METHYL]-3'-CYANO-6'-METHYL-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,4'-PYRAN]-5'-CARBOXYLATE](/img/structure/B460992.png)
METHYL 2'-AMINO-1-[(3-BROMOPHENYL)METHYL]-3'-CYANO-6'-METHYL-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,4'-PYRAN]-5'-CARBOXYLATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
METHYL 2’-AMINO-1-[(3-BROMOPHENYL)METHYL]-3’-CYANO-6’-METHYL-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,4’-PYRAN]-5’-CARBOXYLATE is a complex organic compound with a unique spiro structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2’-AMINO-1-[(3-BROMOPHENYL)METHYL]-3’-CYANO-6’-METHYL-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,4’-PYRAN]-5’-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the indole core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Spirocyclization: The indole derivative undergoes a spirocyclization reaction with a suitable aldehyde or ketone in the presence of a base.
Functional group modifications: Introduction of the cyano, amino, and bromo groups through nucleophilic substitution and other organic transformations.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and efficient purification techniques.
化学反応の分析
Types of Reactions
METHYL 2’-AMINO-1-[(3-BROMOPHENYL)METHYL]-3’-CYANO-6’-METHYL-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,4’-PYRAN]-5’-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to introduce or modify functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
METHYL 2’-AMINO-1-[(3-BROMOPHENYL)METHYL]-3’-CYANO-6’-METHYL-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,4’-PYRAN]-5’-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Organic Synthesis: Intermediate in the synthesis of complex organic molecules.
Material Science: Component in the development of novel materials with unique properties.
作用機序
The mechanism of action of METHYL 2’-AMINO-1-[(3-BROMOPHENYL)METHYL]-3’-CYANO-6’-METHYL-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,4’-PYRAN]-5’-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The exact mechanism depends on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- METHYL 2’-AMINO-1-[(3-CHLOROPHENYL)METHYL]-3’-CYANO-6’-METHYL-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,4’-PYRAN]-5’-CARBOXYLATE
- METHYL 2’-AMINO-1-[(3-FLUOROPHENYL)METHYL]-3’-CYANO-6’-METHYL-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,4’-PYRAN]-5’-CARBOXYLATE
Uniqueness
The uniqueness of METHYL 2’-AMINO-1-[(3-BROMOPHENYL)METHYL]-3’-CYANO-6’-METHYL-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,4’-PYRAN]-5’-CARBOXYLATE lies in its specific functional groups and spiro structure, which confer distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C23H18BrN3O4 |
|---|---|
分子量 |
480.3g/mol |
IUPAC名 |
methyl 6'-amino-1-[(3-bromophenyl)methyl]-5'-cyano-2'-methyl-2-oxospiro[indole-3,4'-pyran]-3'-carboxylate |
InChI |
InChI=1S/C23H18BrN3O4/c1-13-19(21(28)30-2)23(17(11-25)20(26)31-13)16-8-3-4-9-18(16)27(22(23)29)12-14-6-5-7-15(24)10-14/h3-10H,12,26H2,1-2H3 |
InChIキー |
OPRAZELMXGDLOS-UHFFFAOYSA-N |
SMILES |
CC1=C(C2(C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)Br)C(=C(O1)N)C#N)C(=O)OC |
正規SMILES |
CC1=C(C2(C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)Br)C(=C(O1)N)C#N)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-3-cyano-7,7-dimethyl-5-oxo-1'-(2-phenylethyl)-1',3',5,6,7,8-hexahydrospiro[4H-chromene-4,3'-(2'H)-indole]-2'-one](/img/structure/B460909.png)
![6-amino-3-ethyl-2'-oxo-1'-prop-2-enylspiro[2H-pyrano[2,3-c]pyrazole-4,3'-indole]-5-carbonitrile](/img/structure/B460910.png)
![6-amino-3-(methoxymethyl)-2'-oxo-1'-prop-2-enylspiro[2H-pyrano[2,3-c]pyrazole-4,3'-indole]-5-carbonitrile](/img/structure/B460911.png)

![2-amino-6-tert-butyl-1'-methyl-1',3',4a,5,6,7-hexahydro-2'-oxospiro[naphthalene-4,3'-(2'H)-indole]-1,1,3(4H)-tricarbonitrile](/img/structure/B460916.png)
![6-amino-1',3-diethyl-2'-oxospiro[2H-pyrano[2,3-c]pyrazole-4,3'-indole]-5-carbonitrile](/img/structure/B460917.png)
![6-amino-1'-methyl-2'-oxo-3-propan-2-ylspiro[2H-pyrano[2,3-c]pyrazole-4,3'-indole]-5-carbonitrile](/img/structure/B460920.png)
![2'-amino-6'-(hydroxymethyl)-1-methyl-2,8'-dioxo-1,2-dihydro-8'H-spiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carbonitrile](/img/structure/B460921.png)
![2'-amino-1,7'-dimethyl-1,3-dihydro-2,5'-dioxospiro(2H-indole-3,4'-4'H,5'H-pyrano[4,3-b]pyran)-3'-carbonitrile](/img/structure/B460922.png)
![Methyl 2-[({[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)amino]benzoate](/img/structure/B460927.png)
![2-{[(6-Chloro-3-pyridinyl)methyl]sulfanyl}-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B460928.png)
acetate](/img/structure/B460929.png)
![2-{[(6-Chloro-3-pyridinyl)methyl]sulfanyl}-6-phenylnicotinonitrile](/img/structure/B460930.png)
![2-{[(6-Chloro-3-pyridinyl)methyl]sulfanyl}-6-methyl-4-(2-thienyl)nicotinonitrile](/img/structure/B460931.png)
